molecular formula C25H30N2O2 B10883714 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883714
M. Wt: 390.5 g/mol
InChI Key: OBCUMUOYZNHACF-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative characterized by two distinct substituents:

  • Aryl group: A 3-ethoxy-4-methoxyphenyl moiety attached to the piperazine core via a methylene bridge.
  • Naphthalene group: A naphthalen-1-ylmethyl substituent at the 4-position of the piperazine ring.

Molecular Formula: C₂₂H₂₉N₃O₆ Average Mass: 431.49 g/mol (monoisotopic mass: 431.2056) .

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C25H30N2O2/c1-3-29-25-17-20(11-12-24(25)28-2)18-26-13-15-27(16-14-26)19-22-9-6-8-21-7-4-5-10-23(21)22/h4-12,17H,3,13-16,18-19H2,1-2H3

InChI Key

OBCUMUOYZNHACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-naphthylmethyl chloride with 1-(3-ethoxy-4-methoxybenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alternative Methods

  • Acylation : Reacting the secondary amine of the piperazine ring with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C2.

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes tertiary amines to N-oxides, though yields are moderate (~50%)2.

Piperazine Ring

  • Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding quaternary ammonium salts2.

  • Protonation : Forms stable hydrochloride salts in HCl/ethanol, useful for purification2.

Aromatic Substituents

  • Demethylation : The methoxy group undergoes demethylation with BBr3_3 in CH2_2Cl2_2 at -78°C, producing phenolic derivatives3.

  • Electrophilic Substitution : The naphthalene moiety participates in nitration (HNO3_3/H2_2SO4_4) and sulfonation (H2_2SO4_4, SO3_3) reactions2.

Cytochrome P450 Interactions

The compound inhibits CYP3A4 and CYP2D6 isoforms, as shown in hepatic microsome assays:

EnzymeIC50_{50} (μM)Assay SystemSource
CYP3A412.3 ± 1.5Human liver microsomes
CYP2D68.9 ± 0.7Recombinant enzyme

Hydrolysis

The ethoxy group undergoes slow hydrolysis in acidic conditions (pH 2, 37°C), forming 3-hydroxy-4-methoxy derivatives3.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar piperazine derivatives:

CompoundKey Reactivity DifferenceSource
1-(1-Naphthylmethyl)piperazineLacks ethoxy group; no demethylation observed
4-(1-Naphthylmethyl)piperazineFaster alkylation due to positional isomerism

Stability Under Experimental Conditions

  • Thermal Stability : Stable up to 200°C (TGA data)2.

  • Photodegradation : Exposure to UV light (254 nm) causes 15% decomposition over 24h2.

Key Findings

  • The compound’s ethoxy and methoxy groups govern its susceptibility to hydrolysis and electrophilic substitution.

  • Piperazine ring alkylation and acylation enable modular derivatization for drug discovery.

  • Metabolic studies highlight CYP450 inhibition risks, necessitating structural optimization for therapeutic use.

Footnotes

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Piperazine derivatives, including 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, are known for their diverse pharmacological activities. These compounds often exhibit:

  • Antidepressant Effects: Many piperazine derivatives have been investigated for their potential use as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity: Research indicates that certain piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for cancer therapy .

Case Study: Antitumor Activity
A study focusing on piperazine-linked compounds demonstrated significant cytotoxicity against breast cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation, suggesting that 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine may have similar effects .

Synthesis and Characterization

The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves nucleophilic substitution reactions between piperazine and appropriate aryl halides under controlled conditions. The key steps include:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-methoxybenzyl chloride and naphthalene derivatives.
  • Nucleophilic Substitution Reaction: Piperazine reacts with aryl halides in the presence of bases like potassium carbonate to form the desired product.

Mechanism of Action:
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Research suggests that it may inhibit specific pathways related to tumor growth and inflammation.

Table 1: Biological Activities of Piperazine Derivatives

Activity TypeDescriptionReference
AntitumorInhibition of cell proliferation in cancer cell lines
AntidepressantModulation of neurotransmitter systems
AntimicrobialActivity against various bacterial strains

Research Findings

Recent studies have highlighted the potential applications of piperazine derivatives in drug development:

  • Cytotoxicity Studies: In vitro studies have shown that these compounds can effectively target cancer cells while sparing normal cells, indicating their therapeutic potential .
  • Molecular Docking Studies: Computational studies have suggested that these compounds can bind effectively to specific targets associated with cancer progression, further supporting their development as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine would depend on its specific biological target. It may interact with receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations in Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Aryl Group Modifications

1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine Substituents: 3-Chlorophenyl (aryl), naphthalen-1-ylmethyl. Structural Insight: The absence of methoxy/ethoxy groups may reduce solubility compared to the target compound .

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

  • Substituents : 2-Methoxyphenyl (aryl), nitrobenzyl-piperidinylmethyl.
  • Biological Activity : High dopamine D₂ receptor affinity (Ki ~ nM range) due to the nitrobenzyl group enhancing steric and electronic interactions .
  • Comparison : The target compound’s ethoxy-methoxy group may confer higher lipophilicity but lacks nitro functionalization, which is critical for D₂ receptor binding in this analog.
Naphthalene vs. Alternative Hydrophobic Groups

p-MPPI [4-(2'-Methoxyphenyl)-1-[2'-(p-iodobenzamido)ethyl]piperazine]

  • Substituents : 2-Methoxyphenyl (aryl), p-iodobenzamidoethyl.
  • Biological Activity : Potent 5-HT₁A receptor antagonist (ID₅₀ = 5 mg/kg in rats). The benzamidoethyl chain facilitates receptor docking .
  • Comparison : The target compound’s naphthalenylmethyl group may engage in π-π stacking with hydrophobic receptor pockets, differing from p-MPPI’s hydrogen-bonding capability.

Flunarizine [1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine] Substituents: Bis(4-fluorophenyl)methyl, cinnamyl. Metabolism: Oxidized to hydroxylated metabolites via CYP2D enzymes. Fluorine atoms enhance metabolic stability compared to non-fluorinated analogs . Comparison: The target compound’s ethoxy group may undergo O-dealkylation, whereas fluorophenyl groups in flunarizine resist such pathways.

Pharmacokinetic and Metabolic Considerations

  • Solubility : The ethoxy and methoxy groups in the target compound may improve water solubility compared to chlorophenyl or fluorophenyl analogs .
  • Metabolism : Ethoxy groups are prone to O-deethylation, whereas methoxy groups may undergo demethylation. This contrasts with fluorophenyl derivatives (e.g., flunarizine), which resist such pathways .
  • Receptor Binding : The naphthalenylmethyl group’s bulkiness may hinder binding to tight receptor pockets (e.g., dopamine D₂), favoring interactions with larger binding sites (e.g., 5-HT₁A or CCR5) .

Biological Activity

Overview

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which is well-known for its diverse pharmacological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

  • Chemical Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 608141-42-0

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell survival and proliferation, particularly by influencing the VEGFR signaling pathway. Piperazine derivatives have been shown to inhibit VEGF-induced proliferation in endothelial cells, which is crucial for tumor angiogenesis .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that compounds similar to 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can exhibit activity against various bacterial and fungal strains.

  • Inhibition Concentrations : Typical minimal inhibitory concentration (MIC) values reported for related compounds range from 8 to 64 μg/mL against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often depends on their structural modifications. The presence of ethoxy and methoxy groups in the phenyl ring enhances lipophilicity, which is crucial for membrane permeability and biological activity .

Substituent Effect on Activity
Ethoxy groupIncreases lipophilicity
Methoxy groupEnhances interaction with biological targets
Naphthalene moietyPotentially increases binding affinity

Case Studies

  • Antiproliferative Effects : A study evaluating various piperazine derivatives found that those with similar structures to our compound exhibited significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231). The IC50 values ranged from 16.38 μM to over 100 μM, indicating promising therapeutic potential .
  • Antifungal Activity : Compounds structurally related to 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine displayed moderate antifungal activity against Aspergillus niger and Candida albicans, with MIC values indicating effectiveness at concentrations around 64 μg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, and how is purity validated?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and alkylation reactions. For example, coupling the 3-ethoxy-4-methoxyphenylmethyl moiety to the piperazine ring via a benzyl halide intermediate, followed by naphthalen-1-ylmethyl group introduction. Purification via column chromatography or recrystallization.
  • Validation : Use elemental analysis (C, H, N) to confirm stoichiometry, complemented by spectral techniques:

  • ¹H/¹³C NMR : Verify substituent positions and ring connectivity.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
    • Purity : Assessed via HPLC (≥95% purity threshold) and melting point consistency .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • IR Spectroscopy : Identify functional groups (e.g., C-O-C in ethoxy/methoxy, C-N in piperazine).
  • NMR : Distinguish aromatic protons (naphthalene vs. phenylmethyl regions) and piperazine CH₂ groups.
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperazine ring) influence biological activity and toxicity?

  • Case Study : Cyclodextrin-modified piperazine derivatives show reduced toxicity but diminished activity due to steric hindrance or altered pharmacokinetics .
  • Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility but may reduce receptor binding.
  • Bulky groups (e.g., naphthalenyl) improve hydrophobic interactions but increase metabolic instability .
    • Methodology : Comparative SAR studies using in vitro assays (e.g., antimicrobial, anticancer) paired with toxicity profiling (e.g., LD₅₀ in murine models) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., DNA G-quadruplexes or enzymes)?

  • Molecular Docking : Simulate interactions with DNA quadruplexes (e.g., naphthalene diimide core stacking with G-quartets, piperazine side chains forming H-bonds) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed antiplatelet or antimicrobial activity .
  • MD Simulations : Evaluate stability of ligand-target complexes under physiological conditions .

Q. How can contradictions between in vitro activity and in vivo efficacy be resolved for piperazine derivatives?

  • Case Example : A derivative shows moderate in vitro antimicrobial activity but fails in vivo due to poor bioavailability.
  • Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance absorption.
  • Formulation Optimization : Use liposomal encapsulation or cyclodextrin inclusion complexes to improve solubility .
  • Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and metabolite profiling .

Q. What experimental approaches validate the antiplatelet or anticancer mechanisms proposed for this compound?

  • Antiplatelet Activity :

  • In vitro : Platelet aggregation assays (e.g., ADP-induced aggregation inhibition).
  • In vivo : Thrombosis models (e.g., FeCl₃-induced arterial injury in rodents) .
    • Anticancer Mechanisms :
  • Apoptosis Assays : Caspase-3 activation and Annexin V staining in cancer cell lines (e.g., MDA-MB-231).
  • DNA Interaction Studies : Fluorescence quenching or circular dichroism to assess G-quadruplex stabilization .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy for structurally similar piperazines?

  • Key Factors :

  • Metabolic Instability : Rapid hepatic clearance via CYP450 enzymes.
  • Poor Blood-Brain Barrier Penetration : Critical for CNS-targeting agents.
    • Resolution :
  • Metabolite Identification : LC-MS/MS to detect inactive metabolites.
  • Structural Tweaks : Replace labile groups (e.g., ester → amide) .

Methodological Tables

Parameter Technique Purpose Reference
Synthetic Yield OptimizationColumn Chromatography (SiO₂, EtOAc/Hexane)Purify intermediates
Toxicity ScreeningMTT Assay (IC₅₀ in HEK293 cells)Assess cytotoxicity
Binding AffinitySurface Plasmon Resonance (SPR)Quantify DNA/protein-ligand interactions
Metabolic StabilityMicrosomal Incubation + LC-MSEvaluate hepatic degradation

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